Talarozole

概要

説明

Talarozole is a pharmaceutical compound known for its ability to increase the levels of retinoic acid in the body. It is primarily investigated for its potential in treating various dermatological conditions and osteoarthritis. This compound functions as a retinoic acid metabolism blocking agent, which helps in reducing inflammation and promoting cellular differentiation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Talarozole involves the formation of a benzothiazole ring, which is a benzene ring fused to a thiazole ring. The synthetic route typically includes the following steps:

Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms.

Fusion with Benzene Ring: The thiazole ring is then fused with a benzene ring to form the benzothiazole structure.

Functionalization: The benzothiazole structure is further functionalized to introduce the desired substituents, enhancing its pharmacological properties.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.

化学反応の分析

Primary Biochemical Reaction: Inhibition of Retinoic Acid Hydroxylation

Talarozole selectively inhibits CYP26 enzymes, which catalyze the hydroxylation of atRA into inactive metabolites (e.g., 4-hydroxy-RA and 18-hydroxy-RA). This inhibition elevates endogenous atRA levels, enhancing retinoid signaling pathways .

Reaction Overview:

Key Parameters:

| Parameter | CYP26A1 Inhibition | CYP26B1 Inhibition |

|---|---|---|

| Inhibitory Constant () | 5.1 nM | 0.46 nM |

| Maximum Activity Reduction | 48% | 79% |

| Time Above (mouse) | 8 hours | 12 hours |

Source: Diaz et al. (2016), cited in .

Pharmacokinetic Reactions and Metabolism

This compound undergoes rapid absorption and metabolism in vivo, with a short half-life (2.2 hours in mice). Its unbound fraction in plasma is 5.8%, and peak serum concentration (80.3 nM) occurs 30 minutes post-dose .

Metabolic Stability:

-

Clearance: 590 mL/min/kg (mouse)

-

AUC0−∞_{0-∞}0−∞: 190 hours·nM

-

Protein Binding: 94.2%

Degradation Pathways:

This compound is metabolized via oxidation, reduction, and substitution reactions. Ion mobility spectrometry (IMS) is used to verify its degradation products during equipment cleaning .

Impact on Retinoid-Regulated Pathways

By elevating atRA, this compound modulates gene expression and inflammatory responses:

Upregulated Genes:

Anti-Inflammatory Effects:

Sample Preparation for Analysis:

-

Extraction Solvent: Methanol:acetonitrile (1:3) with 10 nM itraconazole (internal standard) .

-

LC-MS/MS Conditions:

Detection:

Therapeutic Implications via Biochemical Modulation

This compound’s inhibition of atRA catabolism has shown promise in:

-

Osteoarthritis: Reduces cartilage degradation and osteophyte formation .

-

Dermatology: Normalizes epidermal differentiation in psoriasis models .

Dosage-Dependent Effects (Mouse Models):

| Dosage (mg/kg) | Serum atRA Increase | Liver atRA Increase | Testis atRA Increase |

|---|---|---|---|

| 2.5 (single) | 5.7-fold | 2.7-fold | 2.5-fold |

| Repeated | Sustained elevation | No increase | No increase |

科学的研究の応用

Key Mechanisms

- Inhibition of Retinoic Acid Degradation : Talarozole inhibits enzymes like CYP26A1, CYP26B1, and CYP26C, which are responsible for breaking down retinoic acid.

- Increase in Retinoic Acid Levels : By preventing degradation, this compound elevates retinoic acid levels, which can suppress inflammation and promote cartilage health.

Overview

Osteoarthritis is a degenerative joint disease affecting millions worldwide. Current treatments primarily focus on symptom management rather than modifying disease progression. This compound's ability to increase retinoic acid levels has led to investigations into its potential as a disease-modifying treatment for OA.

Recent Research Findings

- Inflammation Reduction : A study conducted by the University of Oxford demonstrated that this compound significantly reduced inflammation in mouse models of OA within six hours post-treatment .

- Cartilage Protection : Over a 26-day period, this compound treatment resulted in decreased cartilage degradation and osteophyte formation, indicating protective effects on joint structures .

- Clinical Trials : The RAMBOH-1 study is currently investigating this compound's efficacy in humans with hand OA. This double-blind randomized controlled trial aims to assess the drug's impact on retinoic acid levels and associated gene expression in cartilage tissues .

Case Study Insights

- In a cohort study involving patients undergoing surgery for hand OA, researchers found that individuals with severe OA exhibited low levels of retinoic acid due to genetic variations affecting the ALDH1A2 gene . this compound's ability to counteract this deficiency could lead to significant improvements in patient outcomes.

Applications in Dermatology

This compound has also been explored for its potential benefits in dermatological conditions such as psoriasis and acne.

Clinical Development

- Psoriasis : this compound has undergone clinical trials aimed at assessing its efficacy in treating psoriasis. The drug's mechanism of action suggests it could help manage skin inflammation by enhancing local retinoic acid levels .

- Acne : Similar to its application in psoriasis, this compound's ability to modulate retinoic acid levels may provide therapeutic benefits for acne patients by reducing inflammation and promoting skin health .

Comparative Analysis of Applications

| Application | Mechanism | Current Status |

|---|---|---|

| Osteoarthritis | Inhibits retinoic acid degradation | Clinical trials (RAMBOH-1) ongoing |

| Psoriasis | Enhances local retinoic acid levels | Clinical trials conducted |

| Acne | Modulates skin inflammation | Investigational stages |

作用機序

Talarozole functions by inhibiting the enzyme responsible for the breakdown of all-trans retinoic acid, known as retinoic acid 4-hydroxylase. By blocking this enzyme, this compound increases the levels of retinoic acid in the body, which in turn regulates epithelial differentiation and growth. This mechanism helps in reducing inflammation and promoting the normalization of cellular processes .

類似化合物との比較

Similar Compounds

Rambazole: Another retinoic acid metabolism blocking agent with similar properties.

Liarozole: Known for its ability to inhibit retinoic acid metabolism and used in dermatological treatments.

Uniqueness of Talarozole

This compound stands out due to its high specificity and potency in inhibiting retinoic acid 4-hydroxylase. This specificity makes it a promising candidate for treating conditions associated with retinoic acid deficiency and inflammation .

生物活性

Talarozole is a retinoic acid metabolism-blocking agent (RAMBA) that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoarthritis (OA) and other conditions influenced by retinoic acid levels. This compound primarily functions by inhibiting the cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the degradation of all-trans retinoic acid (atRA), a critical metabolite of vitamin A involved in various physiological processes.

Inhibition of CYP26 Enzymes

This compound's biological activity is centered on its ability to inhibit CYP26 enzymes, which play a vital role in regulating atRA concentrations in tissues. By blocking these enzymes, this compound effectively increases the levels of atRA, thereby enhancing its signaling pathways. This mechanism is particularly relevant in conditions where retinoic acid signaling is disrupted.

Impact on Retinoic Acid Levels

Research indicates that after administration of this compound, there is a significant increase in atRA concentrations in various tissues. For instance, a study demonstrated that a single dose of 2.5 mg/kg this compound resulted in increases of up to 5.7-fold in serum and 2.5-fold in testis tissue . Such elevations are crucial for restoring normal physiological functions mediated by retinoic acid.

Osteoarthritis Treatment

Recent studies have highlighted this compound's potential as a disease-modifying treatment for hand osteoarthritis. In experimental models, this compound has been shown to significantly reduce inflammation and cartilage degeneration following joint injury. Specifically, it was noted that within six hours post-injury, this compound administration led to a marked decrease in inflammatory markers within the cartilage .

Case Study: In Vivo Models

In a controlled study involving mice with surgically induced OA, this compound not only reduced inflammation but also prevented osteophyte formation and cartilage degradation over a 26-day period . These findings suggest that this compound may offer symptomatic relief while also addressing the underlying disease process.

Genetic Insights

The efficacy of this compound appears linked to genetic factors influencing retinoic acid metabolism. Variants in the ALDH1A2 gene, which encodes an enzyme critical for retinoic acid synthesis, have been associated with increased OA severity . This genetic connection underscores the importance of personalized medicine approaches when considering this compound as a therapeutic option.

Summary of Research Findings

特性

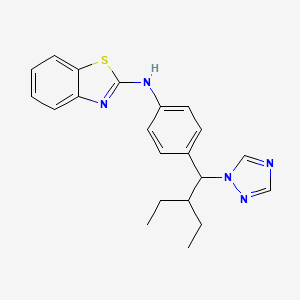

IUPAC Name |

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFYYXUGUBUECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942185 | |

| Record name | Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA. | |

| Record name | Talarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

201410-53-9 | |

| Record name | Talarozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talarozole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALAROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。